molecular formula C11H8O4 B13540357 7-methyl-1-oxo-1H-isochromene-3-carboxylic acid

7-methyl-1-oxo-1H-isochromene-3-carboxylic acid

Cat. No.: B13540357
M. Wt: 204.18 g/mol
InChI Key: STPWABZVEXEZJW-UHFFFAOYSA-N
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Description

7-methyl-1-oxo-1H-isochromene-3-carboxylic acid is a chemical compound belonging to the isochromene family Isochromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1-oxo-1H-isochromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl salicylate with acetic anhydride in the presence of a catalyst to form the isochromene ring structure. The reaction conditions often include heating and the use of solvents like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

7-methyl-1-oxo-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated isochromenes.

Scientific Research Applications

7-methyl-1-oxo-1H-isochromene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-1-oxo-1H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of signal transduction pathways related to inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-1-oxo-1H-isochromene-3-carboxylic acid
  • 8-methyl-1-oxo-1H-isochromene-3-carboxylic acid
  • methyl 7,8-dimethoxy-1-oxo-1H-isochromene-3-carboxylate

Uniqueness

7-methyl-1-oxo-1H-isochromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

7-methyl-1-oxoisochromene-3-carboxylic acid

InChI

InChI=1S/C11H8O4/c1-6-2-3-7-5-9(10(12)13)15-11(14)8(7)4-6/h2-5H,1H3,(H,12,13)

InChI Key

STPWABZVEXEZJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(OC2=O)C(=O)O

Origin of Product

United States

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